ethyl 4-(6-bromohexanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 4-(6-bromohexanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a bromohexanoyl group attached to the pyrrole ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(6-bromohexanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves the following steps:
Esterification: The starting material, 3,5-dimethyl-1H-pyrrole-2-carboxylic acid, is esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate.
Bromination: The ester is then reacted with 6-bromohexanoyl chloride in the presence of a base such as pyridine or triethylamine to introduce the bromohexanoyl group, resulting in the formation of this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(6-bromohexanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromohexanoyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group in the bromohexanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The pyrrole ring can be oxidized under specific conditions to form pyrrole N-oxide derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrrole derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of pyrrole N-oxide derivatives
Scientific Research Applications
Ethyl 4-(6-bromohexanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of ethyl 4-(6-bromohexanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The bromohexanoyl group may facilitate binding to biological macromolecules, while the pyrrole ring can participate in various biochemical reactions. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Ethyl 4-(6-bromohexanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-bromohexanoate: Similar in structure but lacks the pyrrole ring, making it less versatile in certain chemical reactions.
6-Bromohexanoic acid: Contains a carboxylic acid group instead of the ester group, which affects its reactivity and applications.
8-Bromooctanoic acid: Has a longer carbon chain, which can influence its physical properties and reactivity.
These comparisons highlight the unique features of this compound, such as the presence of the pyrrole ring and the specific positioning of the bromohexanoyl group, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-(6-bromohexanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO3/c1-4-20-15(19)14-10(2)13(11(3)17-14)12(18)8-6-5-7-9-16/h17H,4-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWQFFACFFUFPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C(=O)CCCCCBr)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.